2-Methoxy-5-thenoylpyridine
Description
2-Methoxy-5-thenoylpyridine (CAS: 898786-14-6) is a pyridine derivative characterized by a methoxy group at the 2-position and a thenoyl (thiophene-2-carbonyl) group at the 5-position of the pyridine ring . This compound is synthesized with high purity (97%) and is of interest in medicinal chemistry and materials science, particularly for applications requiring tailored electronic or binding properties .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUWRLALCZFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642169 | |
| Record name | (6-Methoxypyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-14-6 | |
| Record name | (6-Methoxy-3-pyridinyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxypyridin-3-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-thenoylpyridine typically involves the reaction of 2-methoxypyridine with thenoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-thenoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-5-thenoylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-thenoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations and Electronic Effects
The following pyridine derivatives share structural similarities with 2-Methoxy-5-thenoylpyridine but differ in substituent type, position, and electronic effects:
Physicochemical Properties
| Property | This compound | 2-Chloro-5-methoxypyridine | 3-Iodo-2-methoxy-5-methylpyridine |
|---|---|---|---|
| Lipophilicity (LogP) | High (thenoyl increases hydrophobicity) | Moderate (chloro vs. methoxy balance) | High (iodo and methyl groups) |
| Solubility | Low in water; soluble in DMSO/THF | Moderate in polar aprotic solvents | Low (steric hindrance from iodo) |
| Stability | Stable under inert conditions; thenoyl may degrade under strong acids/bases | Hydrolysis risk at chloro position under basic conditions | Sensitive to light (iodo dissociation) |
Biological Activity
2-Methoxy-5-thenoylpyridine (CAS No. 898786-14-6) is a heterocyclic compound characterized by the presence of both pyridine and thiophene rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. The following sections will discuss the synthesis, biological mechanisms, and research findings related to this compound.
This compound has the molecular formula C11H9NO2S. It is synthesized through the reaction of 2-methoxypyridine with thenoyl chloride, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction conditions are optimized for high yield and purity, making it suitable for industrial applications.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H9NO2S |
| IUPAC Name | (6-methoxypyridin-3-yl)-thiophen-2-ylmethanone |
| InChI Key | ZOQUWRLALCZFPX-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations.
2. Antiviral Properties
Preliminary investigations suggest that this compound may also exhibit antiviral activity. In vitro studies have indicated its potential effectiveness against specific viral strains, although further research is needed to fully elucidate its mechanisms of action.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. This interaction may involve binding to enzymes or receptors, leading to alterations in cellular processes that inhibit growth or replication. The exact pathways remain under investigation but are critical for understanding its therapeutic potential.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antibacterial activity.
Case Study 2: Antiviral Activity
In another study focusing on viral infections, this compound was tested against influenza virus strains. The compound showed a reduction in viral titers by approximately 70% at a concentration of 25 µg/mL, indicating promising antiviral potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
